molecular formula C12H13NO2S B12862854 (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate

Cat. No.: B12862854
M. Wt: 235.30 g/mol
InChI Key: BPJHTQNNKVXWNC-JTQLQIEISA-N
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Description

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a phenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a sulfurization reaction, often using reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    (S)-Methyl 1-phenyl-5-oxopyrrolidine-2-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    (S)-Methyl 1-phenyl-5-hydroxypyrrolidine-2-carboxylate: Contains a hydroxyl group instead of a thioxo group.

Uniqueness: (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and hydroxyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl (2S)-1-phenyl-5-sulfanylidenepyrrolidine-2-carboxylate

InChI

InChI=1S/C12H13NO2S/c1-15-12(14)10-7-8-11(16)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1

InChI Key

BPJHTQNNKVXWNC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(=S)N1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCC(=S)N1C2=CC=CC=C2

Origin of Product

United States

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